2,2-Dimethylnaphtho[1,8-de][1,3]dioxine
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Overview
Description
2,2-Dimethylnaphtho[1,8-de][1,3]dioxine is a heterocyclic aromatic compound with the molecular formula C13H12O2. This compound is characterized by a fused ring system that includes two methyl groups and a dioxine moiety. It is primarily used in research settings and has various applications in chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylnaphtho[1,8-de][1,3]dioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of naphthalene derivatives with suitable reagents to form the dioxine ring. The reaction conditions often require the use of catalysts and specific temperature settings to ensure the desired product is obtained .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylnaphtho[1,8-de][1,3]dioxine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, acids, and bases under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
2,2-Dimethylnaphtho[1,8-de][1,3]dioxine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethylnaphtho[1,8-de][1,3]dioxine involves its interaction with molecular targets, which can include enzymes, receptors, and other proteins. The pathways involved depend on the specific application and the nature of the interaction. For example, in biological systems, it may interact with enzymes to inhibit or activate specific biochemical pathways .
Comparison with Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon without the dioxine moiety.
1,4-Dioxine: A related compound with a different ring structure.
2,2-Dimethyl-1,3-dioxane: Similar in having a dioxane ring but differs in the overall structure.
Uniqueness: 2,2-Dimethylnaphtho[1,8-de][1,3]dioxine is unique due to its fused ring system that combines naphthalene and dioxine structures. This unique structure imparts specific chemical properties and reactivity that are distinct from its simpler counterparts .
Properties
IUPAC Name |
3,3-dimethyl-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-13(2)14-10-7-3-5-9-6-4-8-11(15-13)12(9)10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICCMIKZOPPCPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC3=C2C(=CC=C3)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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